Propinetidine
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Overview
Description
Propinetidine is a piperidinol derivative that was patented by Farbenfabriken Bayer Akt.-Ges. as an antitussive agent
Chemical Reactions Analysis
Propinetidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Propinetidine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly as an antitussive agent.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of propinetidine involves its interaction with specific molecular targets and pathways. As an antitussive agent, it likely acts on the central nervous system to suppress the cough reflex. The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Propinetidine can be compared with other similar compounds, such as:
Codeine: Another antitussive agent with a different mechanism of action.
Dextromethorphan: A widely used cough suppressant with a different chemical structure.
Diphenhydramine: An antihistamine with antitussive properties.
Properties
CAS No. |
3811-53-8 |
---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
[1-(2-phenylethyl)-4-prop-2-ynylpiperidin-4-yl] propanoate |
InChI |
InChI=1S/C19H25NO2/c1-3-11-19(22-18(21)4-2)12-15-20(16-13-19)14-10-17-8-6-5-7-9-17/h1,5-9H,4,10-16H2,2H3 |
InChI Key |
BPWLAJREXKWKSB-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1(CCN(CC1)CCC2=CC=CC=C2)CC#C |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1)CCC2=CC=CC=C2)CC#C |
3811-53-8 | |
Origin of Product |
United States |
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